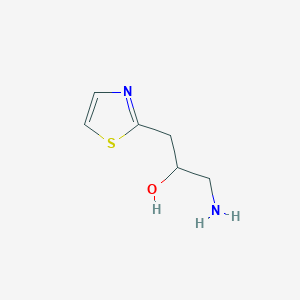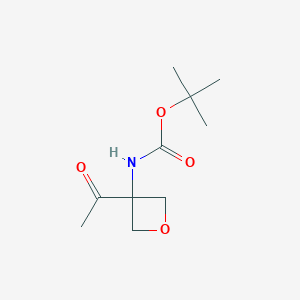![molecular formula C12H17BrN2O B13603486 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine CAS No. 194233-50-6](/img/structure/B13603486.png)
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-bromo-5-methoxybenzyl chloride is added to a solution of piperazine and the base in the solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to remove the bromine atom or reduce the methoxy group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives, contributing to the development of new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for different targets, affecting its overall biological activity.
Comparación Con Compuestos Similares
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the bromine atom, which may result in different biological activities and reactivity.
1-(2-Bromo-4-methoxyphenyl)piperazine: The position of the methoxy group is different, potentially affecting the compound’s properties and interactions.
1-(2-Bromo-5-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
194233-50-6 |
|---|---|
Fórmula molecular |
C12H17BrN2O |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-[(2-bromo-5-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Clave InChI |
HNUDCOJENMOJPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


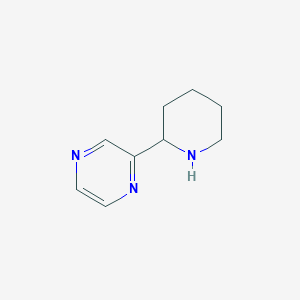
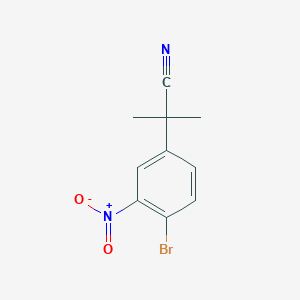
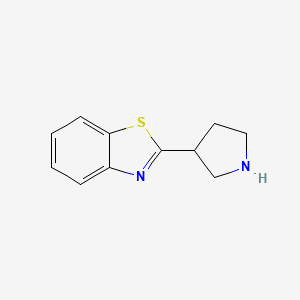
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
